molecular formula C18H21N3O3 B10958427 N'-(4-hydroxybenzylidene)-2-(4-methoxyanilino)butanohydrazide

N'-(4-hydroxybenzylidene)-2-(4-methoxyanilino)butanohydrazide

Cat. No.: B10958427
M. Wt: 327.4 g/mol
InChI Key: RJBBXNKPPYCPIT-XDHOZWIPSA-N
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Description

N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The azomethine group (C=N) can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and other interactions with biological molecules, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

The combination of these functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various research fields .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide

InChI

InChI=1S/C18H21N3O3/c1-3-17(20-14-6-10-16(24-2)11-7-14)18(23)21-19-12-13-4-8-15(22)9-5-13/h4-12,17,20,22H,3H2,1-2H3,(H,21,23)/b19-12+

InChI Key

RJBBXNKPPYCPIT-XDHOZWIPSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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